Grape Seed P.E.

Description

Properties

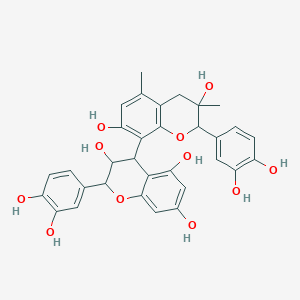

Molecular Formula |

C32H30O11 |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3 |

InChI Key |

VWKAFYWVDIOMSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Bioactive Compounds in Grape Seed Proanthocyanidin Extract (P.E.)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape Seed Proanthocyanidin Extract (P.E.), a byproduct of the wine and grape juice industry, is a rich source of a complex array of bioactive compounds.[1] These compounds, primarily polyphenols, have garnered significant attention from the scientific community for their potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[2][3][4][5] This technical guide provides an in-depth overview of the primary bioactive constituents of Grape Seed P.E., their quantitative distribution, the experimental methodologies for their analysis, and their influence on key biological signaling pathways.

Primary Bioactive Compounds

The principal bioactive components of Grape Seed P.E. are a class of flavonoids known as proanthocyanidins , which are oligomeric and polymeric forms of flavan-3-ol units.[6][7][8] In addition to these complex polymers, the extract contains a significant concentration of monomeric flavan-3-ols and other phenolic compounds.

Flavan-3-ols (Monomers, Oligomers, and Polymers)

-

Monomers: The fundamental building blocks of proanthocyanidins are the flavan-3-ol monomers.[7] The most abundant of these are:

-

Oligomeric Proanthocyanidins (OPCs) and Polymeric Proanthocyanidins (PPCs): These are condensed tannins formed from the polymerization of catechin and epicatechin units.[6][9] They are the most abundant and biologically active compounds in the extract.[7] Grape seed extracts contain a heterogeneous mixture of these, ranging from dimers and trimers to more highly polymerized structures.[2][7]

Phenolic Acids

Grape Seed P.E. also contains a variety of phenolic acids which contribute to its overall biological activity:

-

P-Coumaric Acid [1]

-

Caffeic Acid [10]

-

Chlorogenic Acid [10]

-

Syringic Acid [1]

-

4-Hydroxy-3-Methoxybenzoic Acid [1]

Other Flavonoids

Beyond the flavan-3-ols, other flavonoids are present in smaller quantities:

Fatty Acids

Grape seeds also contain oils, and the extract may contain fatty acids, with linoleic acid being a notable component.[3][12]

Quantitative Composition of Grape Seed P.E.

The concentration of bioactive compounds in Grape Seed P.E. can vary significantly depending on the grape variety, geographical origin, and extraction method.[7] The following tables summarize the quantitative data reported in the literature.

Table 1: Relative Proportions of Proanthocyanidin Fractions in Grape Seed Extract

| Proanthocyanidin Fraction | Percentage Range | Reference |

| Monomers | 5% - 30% | [7][13] |

| Oligomers | 17% - 63% | [7][13] |

| Polymers | 11% - 39% | [7][13] |

Table 2: Concentration of Major Phenolic Compounds in Grape Seed Extract (mg/100g of dry matter)

| Compound | Concentration Range | Reference |

| Catechin | 58.41 - 358 | [1][2] |

| Epicatechin | 6.40 - 421 | [1][2] |

| Gallic Acid | 1.45 - 99 | [1][2] |

| Rutin | 57.26 | [1] |

| P-Coumaric Acid | 49.75 | [1] |

| Ferulic Acid | 20.01 | [1] |

| 4-Hydroxy-3-Methoxybenzoic Acid | 15.21 | [1] |

| Epicatechin-3-O-gallate | 9% of major constituents | [7] |

| Cinnamic Acid | 6.02 | [1] |

| Syringic Acid | 2.93 | [1] |

Experimental Protocols

The extraction and characterization of bioactive compounds from grape seeds are critical for ensuring the quality and efficacy of the extract.

Extraction of Proanthocyanidins

A common method for extracting proanthocyanidins involves solvent extraction, often enhanced by ultrasonication to improve efficiency.

Protocol: Ultrasonication-Assisted Solvent Extraction

-

Sample Preparation: Grape seeds are dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of ethanol and water (e.g., 47% ethanol) is a commonly used food-grade solvent system.[13] Acetone and water mixtures are also effective.[14]

-

Extraction Parameters:

-

Solvent-to-Solid Ratio: A ratio of 10:1 (v/w) is often employed.[13]

-

Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 53 minutes) to enhance the extraction process.[13]

-

Temperature: The extraction is typically carried out at an elevated temperature, such as 60°C.[13]

-

-

Filtration and Concentration: The extract is filtered to remove solid particles. The solvent is then evaporated under reduced pressure to yield the crude proanthocyanidin extract.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual phenolic compounds in Grape Seed P.E.[6][13]

Protocol: HPLC Analysis of Phenolic Compounds

-

Sample Preparation: The dried Grape Seed P.E. is dissolved in a suitable solvent (e.g., a mixture of methanol and water). The solution is then filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at specific wavelengths (e.g., 280 nm for flavan-3-ols and 320 nm for phenolic acids). A Mass Spectrometry (MS) detector can be coupled to the HPLC for identification based on mass-to-charge ratio.[15]

-

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a corresponding analytical standard of known concentration.

Signaling Pathways

The bioactive compounds in Grape Seed P.E. exert their effects by modulating various cellular signaling pathways. One of the well-documented mechanisms is their anti-inflammatory action.

Anti-Inflammatory Pathway: Inhibition of Pro-inflammatory Mediators

Grape seed proanthocyanidins have been shown to inhibit inflammation.[5] For instance, they can modulate the peroxisome proliferator-activated receptor γ (PPAR-γ) and cyclooxygenase-2 (COX-2) pathway.[5] In inflammatory conditions, stimuli like cigarette smoke can lead to the activation of transcription factors such as NF-κB, which upregulates the expression of pro-inflammatory enzymes like COX-2. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Grape seed proanthocyanidins can activate PPAR-γ, which in turn can inhibit the expression of COX-2, thereby reducing the inflammatory response.

Conclusion

Grape Seed Proanthocyanidin Extract is a complex mixture of bioactive compounds, with proanthocyanidins being the most prominent and pharmacologically significant. The composition of the extract is variable, necessitating robust analytical methods like HPLC for proper characterization and quality control. The therapeutic potential of Grape Seed P.E. is underpinned by its ability to modulate key signaling pathways involved in inflammation and other disease processes. Further research into the specific mechanisms of action of its individual components will continue to unlock the full potential of this natural product for drug development and therapeutic applications.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Extraction and Characterization of Proanthocyanidins from Grape Seeds [benthamopenarchives.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Grape seed extract: chemical composition and potential health benefits_Chemicalbook [chemicalbook.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Core Mechanisms of Action of Grape Seed Proanthocyanidins: A Technical Guide

Introduction

Grape seed proanthocyanidins (GSPs), a class of polyphenolic compounds extracted from the seeds of grapes (Vitis vinifera), have garnered significant scientific interest for their broad spectrum of pharmacological activities. These compounds are predominantly oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin, linked primarily through C4→C8 or C4→C6 bonds.[1][2] The complex composition of GSPs, which includes monomers, dimers, trimers, and larger polymers, contributes to their diverse biological effects.[1][2] Extensive research, encompassing in vitro, in vivo, and clinical studies, has demonstrated the potent antioxidant, anti-inflammatory, anticancer, and cardiovascular protective properties of GSPs.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms that underpin these health benefits, offering a resource for researchers, scientists, and professionals in drug development.

Antioxidant and Radical Scavenging Activity

The primary and most well-documented mechanism of GSPs is their profound antioxidant capacity. This activity is twofold: direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system.

Direct Radical Scavenging: GSPs are powerful scavengers of oxygen free radicals, with a potency that has been compared to that of vitamins C and E.[4] Their polyphenolic structure, rich in hydroxyl groups, allows them to donate electrons to neutralize free radicals like the superoxide anion, hydroxyl radical, and peroxyl radical, thereby terminating damaging oxidative chain reactions.[4][5] This direct scavenging activity protects cellular components, including lipids, proteins, and DNA, from oxidative damage.[2]

Modulation of Nrf2 Signaling Pathway: Beyond direct scavenging, GSPs modulate key signaling pathways that regulate the expression of endogenous antioxidant enzymes. A central pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like GSPs, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2][4] By upregulating these protective enzymes, GSPs fortify the cell's intrinsic defense against oxidative stress.

Anti-inflammatory Mechanism

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. GSPs exert potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][6]

Inhibition of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[7][8] This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] GSPs have been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of inflammatory gene expression.[7][8][9][10]

Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are also involved in regulating inflammation.[4][8] GSPs have been found to dose-dependently suppress the activation (phosphorylation) of JNK, ERK, and p38 in response to inflammatory stimuli like LPS.[8][11] By modulating these pathways, GSPs can further reduce the production of inflammatory mediators.

Anticancer Activity

GSPs have demonstrated significant potential as chemopreventive and therapeutic agents against various types of cancer, including skin, colorectal, breast, and prostate cancers.[12][13][14] The primary mechanism underlying their anticancer effect is the induction of apoptosis (programmed cell death) in cancer cells while often sparing normal cells.[12][15]

Induction of Intrinsic Apoptosis: The intrinsic, or mitochondrial, pathway of apoptosis is a key target of GSPs. GSP treatment has been shown to induce apoptosis by:

-

Upregulating pro-apoptotic proteins: GSPs increase the expression of proteins like p53 and Bax.[12] p53 can transcriptionally activate Bax, which then translocates to the mitochondria.

-

Downregulating anti-apoptotic proteins: In some cancer cell lines, GSPs can decrease the levels of anti-apoptotic proteins like Bcl-2.[13]

-

Disrupting Mitochondrial Membrane Potential (MMP): An increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, causing a loss of MMP and the release of cytochrome c into the cytoplasm.[13][14][15]

-

Activating Caspase Cascade: Cytochrome c, once in the cytoplasm, binds to Apaf-1 to form the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspase, caspase-3.[1][14] Activated caspase-3 is responsible for the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[14]

Cardiovascular Protection

GSPs confer significant cardiovascular benefits, primarily by improving endothelial function, reducing oxidative stress, and exerting anti-inflammatory effects within the vasculature.[5][16][17]

Enhancement of Endothelial Function: A key mechanism for cardiovascular protection is the ability of GSPs to increase the production of nitric oxide (NO), a critical signaling molecule that promotes vasodilation and inhibits platelet aggregation.[16] GSPs achieve this by activating endothelial nitric oxide synthase (eNOS), the enzyme responsible for synthesizing NO from L-arginine. This enhanced NO bioavailability helps to maintain vascular elasticity and normal blood pressure.[16][18] The antioxidant properties of GSPs also protect NO from degradation by superoxide radicals, further increasing its availability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of Grape Seed Proanthocyanidins.

Table 1: In Vitro Efficacy of GSPs (IC50/EC50 Values)

| Cell Line / Target | Assay | Effect | GSP Concentration (IC50/EC50) | Reference |

| Acetylcholinesterase | Enzyme Inhibition | Inhibition | 165.70 ± 0.55 µg/mL | [19] |

| Tyrosinase | Enzyme Inhibition | Inhibition | 42.74 ± 0.23 µg/mL | [19] |

| Huh-7 (Hepatocellular Carcinoma) | Cytotoxicity | Inhibition of cell viability | 134.80 ± 3.04 µg/mL | [19] |

| HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity | Inhibition of cell viability | 125.40 ± 4.89 µg/mL | [19] |

| Caco-2 (Colorectal Carcinoma) | Cytotoxicity | Inhibition of cell viability | 156.30 ± 5.39 µg/mL | [19] |

| MCF-7 (Breast Cancer) | Cytotoxicity | Inhibition of cell viability | 153.80 ± 2.22 µg/mL | [19] |

| pBR322 Plasmid DNA | DNA Damage Protection | Protection from strand breakage | 14.486 ± 1.05 µg/mL | [19] |

| RAW 264.7 Macrophages | Nitric Oxide Production | Inhibition | ~50 µg/mL | [10] |

Table 2: In Vivo Effects of GSP Supplementation in Animal Models

| Animal Model | Condition | GSP Dosage | Duration | Key Findings | Reference |

| Rats | TNBS-Induced Colitis | 100, 200, 400 mg/kg/day | 7 days | Reduced expression of NF-κB, pIκBα, and IKK in the colon. | [7] |

| Rats | Ischemia-Reperfusion | 100 mg/kg/day | 3 weeks | Improved post-ischemic cardiac function; reduced infarct size. | [5] |

| Mice | DSS-Induced Colitis | Not specified | Not specified | Attenuated expression of TNF-α, IL-6, IL-1β; suppressed NF-κB pathway. | [9] |

| Rats | Hypercholesterolemia | Not specified | Not specified | Increased SOD, CAT, GSH in cardiac tissue; decreased lipid peroxidation. | [2] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in GSP research.

1. GSP Extraction and Purification

-

Defatting: Grape seeds are first ground into a powder and defatted using a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus or by stirring for several hours at room temperature. The defatted powder is then air-dried.[20]

-

Solid-Liquid Extraction: The defatted powder is subjected to extraction using an aqueous organic solvent. Common solvent systems include 70% acetone/water or 47-70% ethanol/water.[20][21] The mixture is agitated for a specified period (e.g., 90 minutes to 12 hours) at room or elevated temperature (e.g., 60-75°C).[20][21] Ultrasonication-assisted extraction (UAE) can be used to enhance efficiency.[20]

-

Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using liquid-liquid partitioning (e.g., with ethyl acetate) or column chromatography (e.g., Sephadex LH-20) to separate proanthocyanidins based on their size and polarity.[20]

2. Cell Viability and Apoptosis Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are treated with GSPs for a specified time. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance of the dissolved formazan is read on a spectrophotometer, which is proportional to the number of viable cells.[1]

-

Trypan Blue Exclusion: This assay distinguishes viable from non-viable cells. Cells are stained with trypan blue, which can only enter cells with compromised membranes. Viable (unstained) and non-viable (blue) cells are then counted using a hemocytometer.[1][14]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method detects apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to identify apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[12][14]

3. Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a method like the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., NF-κB p65, Caspase-3, p-JNK). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added.

-

Visualization: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager to visualize the protein bands. Band intensity is quantified to determine relative protein expression.[8]

4. In Vivo Model of Ulcerative Colitis

-

Induction: Ulcerative colitis can be induced in rodents (rats or mice) by intracolonic administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol or by providing dextran sodium sulfate (DSS) in the drinking water.[7][9]

-

Treatment: Animals are administered GSPs orally (e.g., via gavage) at various doses for a defined period before, during, or after colitis induction.[7]

-

Assessment: Disease activity is monitored by tracking body weight, stool consistency, and rectal bleeding. At the end of the study, colon tissues are collected for macroscopic scoring of damage, histological analysis of inflammation, and molecular analysis (e.g., measurement of cytokine levels via ELISA or qPCR, and protein expression via Western blot).[9]

Conclusion

Grape seed proanthocyanidins exert their diverse health benefits through a multi-targeted mechanism of action. Their ability to function as potent antioxidants, quell inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK, selectively induce apoptosis in cancer cells, and promote cardiovascular health by enhancing endothelial function underscores their significant therapeutic potential. The comprehensive data on their molecular interactions and the established protocols for their study provide a solid foundation for further research and development of GSPs as chemopreventive agents, therapeutic adjuvants, and nutraceuticals for the management of a wide range of chronic and degenerative diseases.

References

- 1. Grape seed proanthocyanidin extract induces apoptosis of HL-60/ADR cells via the Bax/Bcl-2 caspase-3/9 signaling pathway - Lin - Translational Cancer Research [tcr.amegroups.org]

- 2. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grape seed procyanidin: Topics by Science.gov [science.gov]

- 4. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective effects of grape seed proanthocyanidin against ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Grape seed proanthocyanidin inhibits inflammatory responses in hepatic stellate cells by modulating the MAPK, Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Grape seed proanthocyanidin extract alleviates inflammation in experimental colitis mice by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Grape Seed Proanthocyanidins play the roles of radioprotection on Normal Lung and radiosensitization on Lung Cancer via differential regulation of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Grape Seed Proanthocyanidins Induce Apoptosis through p53, Bax, and Caspase 3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Grape Seed Procyanidin-induced Apoptosis in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 14. Mechanisms of grape seed procyanidin-induced apoptosis in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protecting Cardiovascular Health - page 1 - Life Extension [lifeextension.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Grape Seed Proanthocyanidin Extract on Vascular Endothelial Function in Participants with Prehypertension: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Grape seed proanthocyanidin extract inhibits DNA and protein damage and labile iron, enzyme, and cancer cell activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability and Metabolism of Grape Seed Proanthocyanidin Extract (P.E.) Polyphenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of polyphenols from Grape Seed Proanthocyanidin Extract (G.S.P.E.). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by these bioactive compounds.

Introduction

Grape seed extract is a rich source of proanthocyanidins (PACs), a class of polyphenolic compounds known for their potent antioxidant and anti-inflammatory properties. The therapeutic potential of G.S.P.E. is intrinsically linked to the bioavailability and metabolic fate of its constituent polyphenols. Upon ingestion, these compounds undergo extensive metabolism by both host enzymes and the gut microbiota, leading to a complex profile of metabolites in systemic circulation. Understanding this metabolic journey is crucial for elucidating the mechanisms of action and for the rational design of clinical interventions.

Bioavailability of Grape Seed Polyphenols

The bioavailability of grape seed polyphenols, particularly the larger proanthocyanidin polymers, is generally low. Monomeric flavan-3-ols like (+)-catechin and (-)-epicatechin are absorbed to a limited extent in the small intestine. The larger oligomeric and polymeric proanthocyanidins largely transit to the colon, where they are catabolized by the gut microbiota into smaller, more readily absorbable phenolic acids and valerolactones.

Plasma Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of major grape seed polyphenol metabolites observed in plasma after oral administration of G.S.P.E. in both animal and human studies.

Table 1: Plasma Pharmacokinetics of Grape Seed Polyphenol Metabolites in Rats

| Compound | Dose of G.S.P.E. | Cmax | Tmax | AUC (0-8h) | Reference |

| Gallic Acid | 50-150 mg/kg BW | Dose-dependent increase | - | 198% increase with repeated dosing | [1] |

| (+)-Catechin | 50-150 mg/kg BW | Dose-dependent increase | - | 253% increase with repeated dosing | [1] |

| (-)-Epicatechin | 50-150 mg/kg BW | Dose-dependent increase | - | 282% increase with repeated dosing | [1] |

| (-)-Epicatechin | 300 mg/kg | 172 ng/mL | 2 h | - | [2] |

Table 2: Plasma Pharmacokinetics of Grape Seed Polyphenol Metabolites in Humans

| Compound | Dose of G.S.P.E. | Cmax | Tmax | Notes | Reference |

| Procyanidin B1 | 2g (89% procyanidin) | 0.0106 µmol/L | 2 h | 400mg dose failed to show circulating levels | [3] |

Urinary Excretion

Urinary excretion provides valuable insights into the absorbed and metabolized polyphenols. Studies have consistently shown an increase in the urinary output of various phenolic acids following G.S.P.E. consumption.

Table 3: Urinary Excretion of Phenolic Acid Metabolites in Humans after G.S.P.E. Supplementation

| Metabolite | Dose of G.S.P.E. | Observation | P-value | Reference |

| 3-Hydroxyphenylpropionic acid (3-HPP) | 1000 mg/day for 6 weeks | Consistent increase in excretion | < 0.001 | [4][5][6] |

| 4-O-Methylgallic acid | 1000 mg/day for 6 weeks | Consistent increase in excretion | < 0.001 | [4][5][6] |

| 3-Hydroxyphenylacetic acid | 1000 mg/day for 6 weeks | Less consistent increase in excretion | 0.002 | [4][5][6] |

Fecal Excretion

The analysis of fecal content reveals the extent of unabsorbed proanthocyanidins and the products of their microbial metabolism in the colon.

Table 4: Fecal Concentrations of Proanthocyanidins and Metabolites in Pigs after G.S.P.E. Ingestion

| Compound | Dose of G.S.P.E. | Fecal Concentration | Time Point | Reference |

| (-)-Epicatechin | 1% (w/w) of diet for 6 days | 8.17 ± 2.89 mg/kg | Day 3 | [7][8] |

| (+)-Catechin | 1% (w/w) of diet for 6 days | 5.46 ± 1.71 mg/kg | Day 3 | [7][8] |

| Dimer Proanthocyanidins | 1% (w/w) of diet for 6 days | 100.6 ± 7.6 mg/kg | Day 3 | [7][8] |

| Trimer Proanthocyanidins | 1% (w/w) of diet for 6 days | 117.2 ± 22.3 mg/kg | Day 3 | [7][8] |

| Total Oligomeric PACs | 1% (w/w) of diet for 6 days | ~400 mg/kg | Days 3 and 6 | [7][8] |

| 4-Hydroxyphenylvaleric acid | 1% (w/w) of diet for 6 days | ~30 mg/kg increase | - | [7][8] |

| 3-Hydroxybenzoic acid | 1% (w/w) of diet for 6 days | ~3 mg/kg increase | - | [7][8] |

Metabolism of Grape Seed Polyphenols

The metabolism of grape seed proanthocyanidins is a two-stage process involving initial modifications in the small intestine and liver, followed by extensive degradation by the colonic microbiota.

Phase I and Phase II Metabolism

Monomeric flavan-3-ols that are absorbed in the small intestine undergo Phase II metabolism in the enterocytes and later in the liver. This involves conjugation reactions such as glucuronidation, sulfation, and methylation, which increase their water solubility and facilitate their excretion.

Gut Microbiota Metabolism

The majority of ingested proanthocyanidins, particularly the larger polymers, reach the colon intact. Here, the gut microbiota plays a pivotal role in their breakdown into smaller, more bioavailable phenolic compounds. This microbial catabolism is essential for the release of systemically available metabolites that are thought to contribute significantly to the health benefits of G.S.P.E.

Caption: Metabolic pathway of grape seed proanthocyanidins.

Experimental Protocols

Accurate quantification of grape seed polyphenols and their metabolites in biological matrices is essential for bioavailability and metabolism studies. The following sections outline typical experimental protocols.

Quantification of Catechins and Metabolites in Plasma by HPLC-MS/MS

This method allows for the sensitive and specific quantification of parent catechins and their primary metabolites in plasma.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds.

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

In Vitro Fecal Fermentation of Proanthocyanidins

This protocol simulates the metabolic activity of the human gut microbiota on grape seed proanthocyanidins.

Materials:

-

Anaerobic chamber or system.

-

Sterile fermentation vessels.

-

Fecal samples from healthy human donors.

-

Anaerobic fermentation medium.

-

Grape Seed Proanthocyanidin Extract (G.S.P.E.).

Procedure:

-

Fecal Slurry Preparation: Prepare a fecal slurry (e.g., 10-20% w/v) in an anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine).

-

Fermentation Setup: In an anaerobic environment, add the fermentation medium, the fecal slurry (inoculum), and the G.S.P.E. to sterile fermentation vessels.

-

Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

-

Sampling: Collect samples at different time points for analysis of polyphenol degradation and metabolite formation.

-

Analysis: Analyze the samples using HPLC-MS/MS or GC-MS to identify and quantify the parent proanthocyanidins and their microbial metabolites.

References

- 1. askthescientists.com [askthescientists.com]

- 2. Targeting MAPK (p38, ERK, JNK) and inflammatory CK (GDF-15, GM-CSF) in UVB-Activated Human Skin Cells with Vitis vinifera Seed Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supplementation with grape seed polyphenols results in increased urinary excretion of 3-hydroxyphenylpropionic Acid, an important metabolite of proanthocyanidins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic metabolites and substantial microbiome changes in pig feces by ingesting grape seed proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic metabolites and substantial microbiome changes in pig feces by ingesting grape seed proanthocyanidins - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Chemical structure and composition of oligomeric proanthocyanidins (OPCs) in grape seeds.

An In-Depth Technical Guide to the Chemical Structure and Composition of Oligomeric Proanthocyanidins (OPCs) in Grape Seeds

Introduction

Oligomeric proanthocyanidins (OPCs), also known as condensed tannins, are a class of polyphenolic bioflavonoids ubiquitously found in the plant kingdom.[1] They are particularly abundant in grape seeds (Vitis vinifera), which are significant by-products of the winemaking and grape juice industries.[2] OPCs are defined as oligomers and polymers of flavan-3-ol monomeric subunits.[3] Grape seed extract (GSE) is a rich source of these compounds, primarily composed of monomers like catechin and epicatechin, gallic acid, and their oligomeric and polymeric proanthocyanidins.[4] Due to their potent antioxidant properties and potential health benefits, grape seed OPCs are a subject of intense research in the pharmaceutical, nutraceutical, and cosmetic industries.[5][6] This guide provides a detailed technical overview of their chemical structure, composition, and the experimental protocols used for their analysis.

Chemical Structure of Grape Seed OPCs

The chemical architecture of OPCs is complex, characterized by the type of constituent monomers, the nature of the linkages between them, and the overall degree of polymerization.

Monomeric Units

The fundamental building blocks of grape seed OPCs are flavan-3-ol units. The most common monomers include:

-

(+)-Catechin

-

(-)-Epicatechin

These monomers can also be esterified with gallic acid, typically at the C3 hydroxyl group, to form galloylated derivatives such as:

-

(-)-Epicatechin-3-O-gallate [4]

Interflavan Linkages

The flavan-3-ol units are covalently linked to form dimers, trimers, and higher-order polymers.[7] In grape seeds, the predominant linkage is the B-type , which is a single carbon-carbon bond.[4] This bond most commonly forms between the C4 position of the upper unit and the C8 position of the lower unit (C4→C8), with C4→C6 linkages being less frequent.[4]

A-type linkages, which feature an additional ether bond (C2–O–C7) alongside the C-C bond, are also found in nature but are less common in grape seed OPCs.[3][8]

Degree of Polymerization (DP)

The degree of polymerization refers to the number of monomeric units in a proanthocyanidin chain. The classification is generally as follows:

-

Oligomeric Proanthocyanidins (OPCs): Typically defined as having a DP of 2 to 4 or 5.[7]

-

Polymeric Proanthocyanidins (PPCs): Chains with a DP greater than 4 or 5.[7][9]

The structural formula for a common B-type procyanidin dimer is illustrated below.

References

- 1. organic-herb.com [organic-herb.com]

- 2. hzkindherb.com [hzkindherb.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. OPC in Grape Seed Extract: A Comprehensive Guide to Antioxidant Richness [greenskybio.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Grape Seed Proanthocyanidin Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Grape Seed Proanthocyanidin Extract (GSPE), a potent natural antioxidant. GSPE is a complex mixture of polyphenolic compounds, primarily composed of polymers of flavan-3-ol monomers like (+)-catechin and (-)-epicatechin.[1] Its significant antioxidant activity is a key driver of its potential therapeutic applications in preventing and managing conditions associated with oxidative stress.[2][3]

This document details the quantitative antioxidant capacity of GSPE as measured by common in vitro assays, provides comprehensive experimental protocols for these methods, and explores the underlying cellular mechanisms of action, including the activation of the Nrf2 signaling pathway.

Quantitative Antioxidant Capacity

The antioxidant capacity of GSPE is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidants. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5][6]

The results are often expressed as IC50 values (the concentration of the extract required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or Gallic Acid. It is important to note that values can vary significantly based on the grape variety, extraction solvent, and specific assay conditions.[7]

Table 1: DPPH Radical Scavenging Activity of Grape Seed Extract

| Grape Variety/Extract Type | IC50 Value (µg/mL) | Reference Compound | Source |

| Green Grape Seed (Ethyl Acetate Extract) | 33.94 | Quercetin | |

| Red Grape Seed (Ethyl Acetate Extract) | 60.95 | Quercetin |

Table 2: ABTS Radical Scavenging Activity of Grape Seed Extract

| Grape Variety/Extract Type | Antioxidant Capacity (mM Trolox Equivalent) | Source |

| Pusa Navarang | 18.7 | [4] |

| Çalkarası | 16.45 (µmol TE/g) | [4] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Grape Seed Extract

| Grape Variety/Extract Type | Antioxidant Capacity | Source |

| Pusa Navarang | 134.8 mg/mL Quercetin Equivalent | [4] |

| 20 Iranian Grape Varieties (Range) | 198.83 to 590.86 µmol TE/g | [4] |

| Pinot Noir | 21,492 µmol Fe₂/100 g | [4] |

| Kyoho (Fresh Extract) | 195.27 - 476.18 µM Fe²⁺/g | [6] |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antioxidant capacity. Below are the methodologies for the three primary assays.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing the violet color of the DPPH solution to fade to a pale yellow.[8] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[8][9][10]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Grape Seed P.E. dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic Acid, Trolox, or Quercetin)

-

Spectrophotometer and cuvettes or a 96-well microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[10] This solution should be freshly prepared and protected from light.[11] Adjust the concentration to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

-

Sample Preparation: Prepare a series of dilutions of the Grape Seed P.E. in the same solvent.

-

Reaction: Add a small volume of each sample dilution (e.g., 50 µL) to a larger volume of the DPPH working solution (e.g., 450 µL).[12] A control is prepared using the solvent instead of the sample extract.[8]

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a set period (e.g., 30 minutes).[9][11]

-

Measurement: Measure the absorbance of each solution at 517 nm.[10][11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: Plot the scavenging percentage against the extract concentrations to determine the IC50 value.[12]

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change is monitored by measuring the decrease in absorbance at 734 nm.[13]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or suitable buffer

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes.[13][14] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13][14]

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][16]

-

Standard Curve: Prepare a series of Trolox dilutions to create a standard curve.[13]

-

Reaction: Add a small volume of the sample or Trolox standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 195 µL).[14]

-

Incubation: Incubate the mixture for a specific time (e.g., 30 minutes) in the dark at room temperature.[14]

-

Calculation: The percentage of inhibition is calculated as:

-

Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100[13]

-

Where A_control is the absorbance of the ABTS•+ solution without the sample.

-

-

TEAC Determination: Plot the percentage inhibition against the concentrations of the Trolox standards. Use the resulting linear regression equation to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples.[13]

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH.[17][18] The reduction is monitored by measuring the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[17]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18][19] Warm the reagent to 37°C before use.[17]

-

Standard Curve: Prepare a series of dilutions of the ferrous standard.

-

Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the FRAP working solution (e.g., 220 µL).[18][19]

-

Incubation: Incubate the mixture for a specific time (e.g., 4 minutes) at 37°C.[17][18]

-

Measurement: Measure the absorbance of the intense blue color at 593 nm.[17][18]

-

Calculation: The FRAP value is determined by comparing the change in absorbance in the sample mixtures with the standard curve. Results are typically expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.[17]

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Molecular Mechanism of Action: Nrf2 Pathway Activation

Beyond direct radical scavenging, GSPE exerts its antioxidant effects within cells by modulating key signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[20][21][22][23]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or to activators like GSPE, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[21][22]

This binding initiates the transcription of a suite of protective enzymes and proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[21]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.[20]

-

Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11): Key proteins that protect against ferroptosis, a form of iron-dependent cell death.[20]

By upregulating these genes, GSPE enhances the cell's intrinsic antioxidant defenses, providing a more sustained protective effect against oxidative damage.[20][21]

Caption: GSPE activates the Nrf2 antioxidant response pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The Study of Antioxidant Components in Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of grape seeds by different solvents affects the activities of the resultant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. ultimatetreat.com.au [ultimatetreat.com.au]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. Grape Seed Procyanidin Extract Inhibited High Glucose and High Fat-Induced Ferroptosis through the Nrf2 Signaling Pathway in MIN6 Cells [agris.fao.org]

- 21. Grape seed proanthocyanidin extract inhibits ferroptosis by activating Nrf2/HO-1 and protects against diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. m.blueeyes-bio.com [m.blueeyes-bio.com]

The Anti-inflammatory Properties of Grape Seed Proanthocyanidin Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grape Seed Proanthocyanidin Extract (GSPE) has emerged as a potent natural anti-inflammatory agent, demonstrating significant efficacy in various preclinical models of inflammation. This technical guide provides an in-depth review of the molecular mechanisms underlying GSPE's anti-inflammatory effects, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators. Quantitative data from key studies are summarized, and detailed experimental protocols for common inflammation models are provided to facilitate further research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Grape Seed Proanthocyanidin Extract (GSPE), a complex mixture of polyphenolic compounds, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] This document serves as a technical resource for researchers and drug development professionals, detailing the scientific evidence for GSPE's anti-inflammatory actions.

Molecular Mechanisms of Anti-inflammatory Action

GSPE exerts its anti-inflammatory effects through the modulation of multiple intracellular signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]

GSPE has been shown to suppress the activation of NF-κB.[4] Studies have demonstrated that GSPE can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular signals into cellular responses, including inflammation.[6][7] These pathways are activated by various inflammatory stimuli and regulate the production of pro-inflammatory cytokines and mediators.[8]

GSPE has been observed to modulate MAPK signaling. For instance, in a study investigating the effects of GSPE on a cafeteria diet-induced inflammatory state in the hippocampus of rats, GSPE pre-treatment led to a downregulation of JNK.[9] By inhibiting the phosphorylation of key kinases in these pathways, GSPE can suppress the downstream activation of transcription factors like AP-1, which in turn reduces the expression of inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of GSPE have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on the reduction of pro-inflammatory markers by GSPE.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | GSPE Concentration | Effect on Inflammatory Markers | Reference |

| Caco-2 | Lipopolysaccharide (LPS) | Not specified | Decreased pro-inflammatory cytokine gene expression; Increased anti-inflammatory cytokine gene expression. | [10] |

| THP-1 | Lipopolysaccharide (LPS) | 100 mg/L | Did not significantly modulate IL-6 expression under inflammatory conditions. | [11] |

In Vivo Studies

| Animal Model | Inflammatory Condition | GSPE Dosage | Effect on Inflammatory Markers | Reference |

| Wistar Rats | Cafeteria diet-induced obesity | 100 mg/kg BW or 500 mg/kg BW for 15 days | Reduced local inflammation in the small and large intestines (measured by TNF-α levels). | [12] |

| Rats | Lead-induced nephrotoxicity | Not specified | Decreased NF-κB and TNF-α protein levels in the kidney. | [4] |

| Rats | Cafeteria diet-induced hippocampal inflammation | Pre-treatment for 10 days | Downregulated JNK, IL-6, and TNF-α. | [9] |

| Rats | Standard, long, or short day photoperiods | Not specified | Modulated gene expression of TNF-α and IL-6 in epididymal white adipose tissue. | [13] |

Experimental Protocols for Key Inflammation Models

Reproducible and well-characterized animal models of inflammation are essential for the preclinical evaluation of anti-inflammatory agents like GSPE.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to animals or cells triggers a strong inflammatory response, characterized by the release of pro-inflammatory cytokines.[14][15]

Protocol Outline:

-

Animal Model: Typically, mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley) are used.

-

GSPE Administration: GSPE is administered orally or via intraperitoneal injection at various doses for a specified period before LPS challenge.

-

Induction of Inflammation: LPS is injected intraperitoneally or intravenously.

-

Sample Collection: Blood and tissues are collected at specific time points after LPS administration.

-

Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and tissues are measured using methods like ELISA or quantitative real-time PCR.[16]

Carrageenan-Induced Paw Edema Model

Carrageenan, a sulfated polysaccharide, induces an acute, localized inflammatory response when injected into the paw of a rodent.[17][18] This model is widely used to screen for the anti-inflammatory activity of new compounds.[19] The edema develops in two phases: an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and cytokines.[20]

Protocol Outline:

-

Animal Model: Typically rats (e.g., Wistar) or mice.

-

GSPE Administration: GSPE is administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection.

-

Induction of Edema: A 0.5%–2.0% (w/v) solution of carrageenan is injected into the subplantar region of the hind paw.[17]

-

Measurement of Edema: Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Analysis: The percentage of inhibition of edema in the GSPE-treated group is calculated relative to the control group.

Adjuvant-Induced Arthritis Model

This is a widely used model for chronic inflammation that resembles human rheumatoid arthritis.[21][22][23] Injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic inflammatory response, including polyarthritis.[24]

Protocol Outline:

-

Animal Model: Typically rats (e.g., Lewis or Wistar).

-

Induction of Arthritis: A single intradermal injection of CFA is administered at the base of the tail or into a hind paw.

-

GSPE Administration: GSPE treatment is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of arthritis).

-

Assessment of Arthritis: The severity of arthritis is evaluated over several weeks by measuring paw volume, and scoring for clinical signs of inflammation (erythema, swelling). Body weight is also monitored.

-

Analysis: At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone destruction. Cytokine levels in the serum can also be measured.[25]

Conclusion and Future Directions

The collective evidence strongly supports the anti-inflammatory properties of Grape Seed Proanthocyanidin Extract. Its ability to modulate key signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators, makes it a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of GSPE. Future research should focus on clinical trials to validate these preclinical findings in human populations and to establish optimal dosing and formulation strategies for various inflammatory conditions.

References

- 1. Grape seed extract: having a potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOCARTA_NFKB_PATHWAY [gsea-msigdb.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. GSPE reduces lead-induced oxidative stress by activating the Nrf2 pathway and suppressing miR153 and GSK-3β in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSPE pre-treatment protects against long-term cafeteria diet-induced mitochondrial and inflammatory affectations in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proanthocyanidin-Rich Grape Seed Extract Reduces Inflammation and Oxidative Stress and Restores Tight Junction Barrier Function in Caco-2 Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gentiopicroside ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway [mdpi.com]

- 16. Analysis of inflammatory gene induction by oxidized phospholipids in vivo by quantitative real-time RT-PCR in comparison with effects of LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adjuvant-induced arthritis is a relevant model to mimic coronary and myocardial impairments in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]

- 24. Adjuvant-Induced Arthritis Model [chondrex.com]

- 25. phcogres.com [phcogres.com]

Neuroprotective effects of Grape Seed P.E. components.

A Technical Guide to the Neuroprotective Effects of Grape Seed Proanthocyanidin Extract Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grape Seed Proanthocyanidin Extract (GSP) is a complex mixture of polyphenolic compounds, primarily composed of proanthocyanidins, which are oligomers and polymers of catechins and epicatechins.[1][2] A growing body of scientific evidence indicates that GSP and its constituent components possess potent neuroprotective properties, making them promising candidates for the prevention and treatment of various neurodegenerative disorders.[3][4][5][6] This technical guide provides an in-depth overview of the neuroprotective mechanisms of GSP components, focusing on their antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction: Composition of Grape Seed Extract

Grape Seed Extract is a rich source of bioactive polyphenols. The primary neuroprotective agents within GSP are proanthocyanidins, which are flavonoid polymers.[1] Other significant components include gallic acid, catechin, and epicatechin.[7][8] These compounds are known for their strong antioxidant capabilities and their ability to cross the blood-brain barrier, enabling them to exert their effects directly within the central nervous system.

Core Neuroprotective Mechanisms

The neuroprotective effects of GSP are multi-faceted, targeting several key pathological processes implicated in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][9][10]

Antioxidant Activity and Oxidative Stress Reduction

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[5] GSP components are potent scavengers of free radicals and can inhibit lipid peroxidation. They also enhance the activity of endogenous antioxidant enzymes.

-

Mechanism of Action : GSP directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12] Furthermore, it can chelate metal ions like iron, which can catalyze the formation of free radicals.[13] Studies have shown that GSP treatment can restore the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]

-

Signaling Pathway : The antioxidant effects of GSP are partly mediated by the PI3K/Akt signaling pathway, which is involved in cell survival and resilience to oxidative stress.[15]

Figure 1: Antioxidant signaling pathway of GSP.

Anti-inflammatory Effects

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases.[5] GSP has been shown to modulate inflammatory responses in the brain.

-

Mechanism of Action : GSP can suppress the activation of microglia and astrocytes, which are the primary immune cells of the central nervous system.[12] It achieves this by inhibiting the production of pro-inflammatory cytokines and downregulating key inflammatory signaling pathways.

-

Signaling Pathway : The anti-inflammatory effects of GSP are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] GSP can also modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1]

Figure 2: Anti-inflammatory signaling of GSP.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurodegenerative conditions. GSP has demonstrated the ability to interfere with apoptotic cascades.

-

Mechanism of Action : GSP can modulate the expression of key proteins involved in apoptosis. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[16] This leads to the inhibition of caspase-3 activation, a key executioner of apoptosis.[11]

-

Signaling Pathway : The anti-apoptotic effects of GSP are linked to the inhibition of the mitochondrial apoptotic pathway. By preserving mitochondrial membrane potential and preventing the release of cytochrome c, GSP helps to maintain neuronal viability.

Figure 3: Anti-apoptotic pathway of GSP.

Anti-Amyloidogenic Effects in Alzheimer's Disease

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[9] GSP has been shown to interfere with the production and aggregation of Aβ peptides.

-

Mechanism of Action : GSP can reduce the generation of Aβ from the amyloid precursor protein (APP).[7] It also inhibits the aggregation of Aβ monomers into toxic oligomers and fibrils.[9] Furthermore, GSP can promote the clearance of Aβ plaques and reduce their associated neurotoxicity.[17]

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies on the neuroprotective effects of GSP.

Table 1: Effects of GSP on Alzheimer's Disease Neuropathology

| Parameter | Model | Treatment | Outcome | Reference |

| Aβ levels in brain | APP(Swe)/PS1dE9 transgenic mice | 2% GSE in diet for 9 months | 33% reduction | [7] |

| Aβ levels in serum | APP(Swe)/PS1dE9 transgenic mice | 2% GSE in diet for 9 months | 44% reduction | [7] |

| Amyloid plaques | APP(Swe)/PS1dE9 transgenic mice | 2% GSE in diet for 9 months | 49% reduction | [7] |

| Microgliosis | APP(Swe)/PS1dE9 transgenic mice | 2% GSE in diet for 9 months | 70% reduction | [7] |

| Cell Viability | Aβ25-35-treated PC12 cells | 100 µg/ml GSPA | Increased to 86% of control | [18] |

Table 2: Effects of GSP on Oxidative Stress Markers

| Parameter | Model | Treatment | Outcome | Reference |

| MDA levels | EAE mice brain and spinal cord | Curative GSE treatment | 20-25% increase in EAE prevented | [14] |

| MDA levels | Cadmium-treated rats | GSE treatment | Decreased MDA levels | [2] |

| Glutathione Reductase | Cadmium-treated rats | GSE treatment | Increased GR levels | [2] |

| SOD activity | Hypoxia-exposed rats | GSP treatment | Increased SOD activity | [19] |

Table 3: Effects of GSP in Parkinson's Disease Models

| Parameter | Model | Treatment | Outcome | Reference |

| Cell Viability | 6-OHDA-treated PC12 cells | 100 and 300 µg/mL GSPE | Significant protection | [13] |

| Iron-chelating capacity | Cell-free system | 300 µg/mL GSPE | As potent as 30 µM deferoxamine | [13] |

| Dopaminergic neuron survival | 6-OHDA mouse model | GSSE treatment | Protection against neuronal loss | [20] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the neuroprotective effects of GSP.

In Vivo Models

-

Alzheimer's Disease Model (APP(Swe)/PS1dE9 Transgenic Mice)

-

Animals : APP(Swe)/PS1dE9 transgenic mice, which develop age-dependent Aβ deposition and memory deficits.

-

Treatment : Mice are fed a diet supplemented with GSP (e.g., 2% w/w) for an extended period (e.g., 9 months), starting before the onset of significant pathology.[7]

-

Behavioral Assessment : Cognitive function is assessed using tests such as the Morris water maze to evaluate spatial learning and memory.[19]

-

Biochemical Analysis : Brain and serum levels of Aβ are quantified using ELISA.

-

Histological Analysis : Brain sections are stained to visualize and quantify amyloid plaques (e.g., with thioflavin S) and microgliosis (e.g., with Iba1 antibodies).[7]

-

-

Parkinson's Disease Model (6-OHDA-induced)

-

Animals : Rodents (e.g., mice or rats).

-

Induction of Parkinsonism : Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle to selectively destroy dopaminergic neurons.[20]

-

Treatment : GSP is administered (e.g., by oral gavage) before or after the 6-OHDA lesion.

-

Behavioral Assessment : Motor deficits are evaluated using tests like the cylinder test or rotarod test.[20]

-

Neurochemical Analysis : Dopamine levels and its metabolites are measured in the striatum using HPLC.

-

Immunohistochemistry : Loss of dopaminergic neurons is quantified by staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum.[11]

-

-

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

-

Animals : Rodents.

-

Induction of Ischemia : The middle cerebral artery is temporarily occluded (e.g., for 30-60 minutes) followed by reperfusion to mimic ischemic stroke.[10][16]

-

Treatment : GSP is administered intragastrically before or after the ischemic event.[16]

-

Assessment of Infarct Volume : Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the size of the infarct.[16]

-

Neurological Deficit Scoring : Neurological function is assessed using a standardized scoring system.

-

Apoptosis Detection : Neuronal apoptosis in the peri-infarct region is detected using TUNEL staining.[16]

-

Figure 4: In vivo experimental workflow example.

In Vitro Models

-

Cell Culture :

-

SH-SY5Y cells : A human neuroblastoma cell line often used to model dopaminergic neurons in Parkinson's disease research.[21][22][23]

-

PC12 cells : A cell line derived from a pheochromocytoma of the rat adrenal medulla, used to study neuronal differentiation and neurotoxicity.[15][18][24]

-

Primary hippocampal neurons : Cultured directly from the hippocampus of neonatal rodents, providing a more physiologically relevant model for studying synaptic function and neurotoxicity.[25]

-

-

Induction of Neurotoxicity :

-

Oxidative stress : Cells are exposed to agents like hydrogen peroxide (H₂O₂) or 6-OHDA to induce oxidative damage.[15][22][23]

-

Aβ toxicity : Cells are treated with aggregated Aβ peptides to mimic Alzheimer's pathology.[18]

-

Excitotoxicity : Neuronal cultures are exposed to high concentrations of glutamate.[25]

-

-

Assessment of Neuroprotection :

-

Cell Viability Assays : MTT and LDH assays are used to quantify cell survival and cytotoxicity.[18][22][23]

-

Apoptosis Assays : Flow cytometry with Annexin V/PI staining or Western blotting for cleaved caspases is used to measure apoptosis.[21][24]

-

ROS Measurement : Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Western Blotting : The expression and phosphorylation status of proteins in signaling pathways (e.g., Akt, NF-κB, caspases) are analyzed.[21][24]

-

Conclusion and Future Directions

The components of Grape Seed Proanthocyanidin Extract have demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases. The multifaceted mechanisms of action, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic properties, make GSP a compelling candidate for further investigation. Future research should focus on identifying the most bioactive components within the extract, elucidating their precise molecular targets, and translating these promising preclinical findings into well-controlled clinical trials to assess their efficacy in human populations at risk for or suffering from neurodegenerative disorders. The favorable safety profile of GSP further enhances its potential as a nutraceutical or therapeutic agent.[26]

References

- 1. Grape Seed Proanthocyanidins Exert a Neuroprotective Effect by Regulating Microglial M1/M2 Polarisation in Rats with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of grape seed extract against cadmium toxicity in male albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRAPE SEED EXTRACT’S NEUROPROTECTIVE EFFECT AND PARKINSON’S DISEASE: A SYSTEMATIC REVIEW: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. mnj.ub.ac.id [mnj.ub.ac.id]

- 5. tandfonline.com [tandfonline.com]

- 6. The benefits of grape seed extract in neurological disorders and brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Consumption of grape seed extract prevents amyloid-beta deposition and attenuates inflammation in brain of an Alzheimer's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of grape seed polyphenols in Alzheimer’s disease neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of grape seed extract on brain ischemia: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Grape Seed Extract Acting on Astrocytes Reveals Neuronal Protection Against Oxidative Stress via Interleukin-6-mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Frontiers | Antioxidant effect of grape seed extract corrects experimental autoimmune encephalomyelitis behavioral dysfunctions, demyelination, and glial activation [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Grape seed proanthocyanidins attenuate apoptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news.flinders.edu.au [news.flinders.edu.au]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. neurology-asia.org [neurology-asia.org]

- 20. Neuroprotective benefits of grape seed and skin extract in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In Vitro Mechanistic Studies of a Standardized Sustainable Grape Seed Extract for Potential Application as a Mood-Modulating and Cognition-Enhancing Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Differential Neuroprotective Activity of Two Different Grape Seed Extracts | PLOS One [journals.plos.org]

- 26. mountsinai.org [mountsinai.org]

From Ancient Remedies to Modern Nutraceuticals: A Historical and Technical Guide to Grape Seed Proanthocyanidin Extract

Abstract: For millennia, various parts of the grape (Vitis vinifera) have been integral to traditional medicine systems across civilizations. While the fruit and leaves were commonly used, the seeds were also recognized for their therapeutic properties. This technical guide provides a comprehensive historical perspective on the use of grape seed and its evolution into the standardized proanthocyanidin extract (P.E.) used today. It details the transition from traditional preparations to the pioneering scientific work that identified its active compounds. This paper includes summaries of traditional applications, detailed early experimental protocols for extraction and quantification, and a review of the initial mechanistic insights, offering researchers and drug development professionals a foundational understanding of this potent botanical extract.

Historical Roots in Traditional Medicine

The therapeutic use of grapes dates back thousands of years, with evidence of their application in ancient Egyptian, Greek, and Roman cultures.[1][2] While wine was a common vehicle for medicinal preparations, nearly every part of the grapevine, including the seeds, was utilized.[3]

-